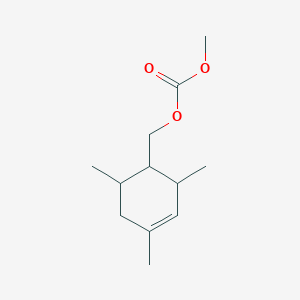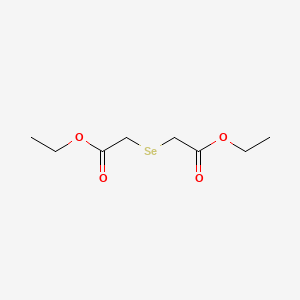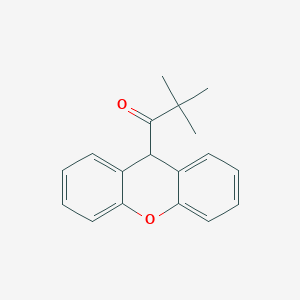
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one is a chemical compound with the molecular formula C18H18O2. It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a xanthene moiety attached to a 2,2-dimethylpropan-1-one group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one typically involves the condensation of xanthone with 2,2-dimethylpropanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one involves its interaction with various molecular targets and pathways. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Xanthone: The parent compound of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one, known for its diverse biological activities.
2,2-Dimethyl-1-(9H-xanthen-9-YL)ethan-1-one: A similar compound with a slightly different structure, exhibiting similar chemical properties.
9H-xanthen-9-one: Another derivative of xanthone with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylpropan-1-one group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
137144-20-8 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2,2-dimethyl-1-(9H-xanthen-9-yl)propan-1-one |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)17(19)16-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
InChIキー |
YKJAZOKXJFZKNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


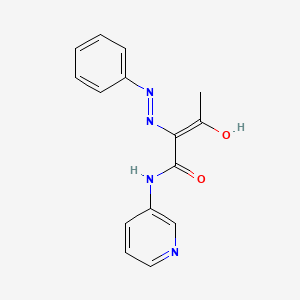

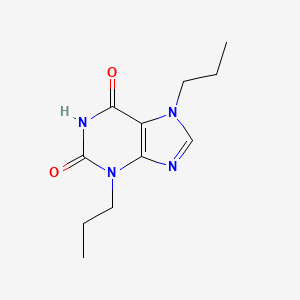
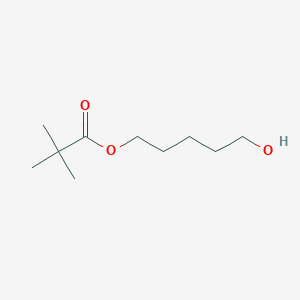
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
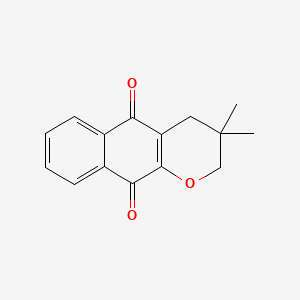
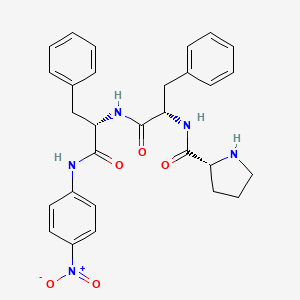
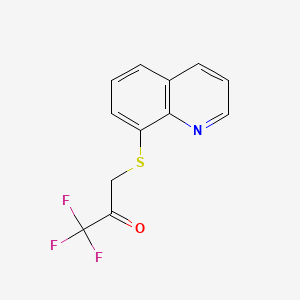
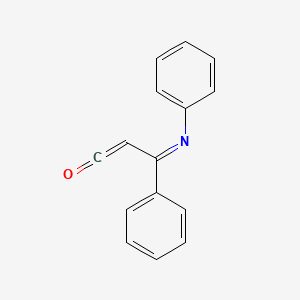
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
